

Technical Guide: Chemical Structure and Characterization of O,N-Didesmethyltramadol (M5)

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Compound of Interest

Compound Name: *O,N-didesmethyltramadol*

CAS No.: 144830-18-2

Cat. No.: B1139926

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Executive Summary

O,N-didesmethyltramadol (commonly referred to as M5) is a secondary Phase I metabolite of the centrally acting analgesic tramadol.[1] Structurally, it represents the cumulative product of both O-demethylation (phenol formation) and N-demethylation (secondary amine formation). While its precursor O-desmethyltramadol (M1) is the primary driver of opioid analgesia, M5 retains affinity for the

-opioid receptor—albeit with reduced potency and blood-brain barrier (BBB) permeability compared to M1.[2] For researchers and forensic toxicologists, M5 serves as a critical biomarker for complex metabolic phenotyping, particularly in distinguishing metabolic pathways involving CYP2D6, CYP3A4, and CYP2B6.

Molecular Architecture

Nomenclature and Identity

- IUPAC Name: 3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol[3]

- Common Name: **O,N-didesmethyltramadol**; Tramadol Metabolite M5[1][4]
- Chemical Formula:
- Molecular Weight: 235.32 g/mol
- CAS Number: 138853-73-3[3]

Structural Analysis

The M5 molecule is derived from the parent tramadol scaffold (2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol) through two specific modifications:

- O-Dealkylation: Cleavage of the methyl ether on the phenyl ring creates a phenolic hydroxyl group. This increases polarity and acidity (pKa ~10).
- N-Dealkylation: Loss of one methyl group from the tertiary dimethylamine creates a secondary methylamine. This alters the basicity and reduces lipophilicity.

Stereochemistry

Tramadol is administered as a racemic mixture of cis-isomers. M5 retains the two chiral centers at C1 and C2 of the cyclohexane ring.

- Enantiomers: (1R, 2R)-M5 and (1S, 2S)-M5.
- Conformation: The cyclohexane ring typically adopts a chair conformation with the bulky aryl and amine groups minimizing steric strain, though the removal of methyl groups in M5 may slightly alter the conformational equilibrium compared to the parent.

Metabolic Genesis: The Biological Synthesis

M5 is not formed directly from tramadol but is a secondary metabolite generated via two converging pathways. This makes M5 a unique indicator of global CYP450 activity.

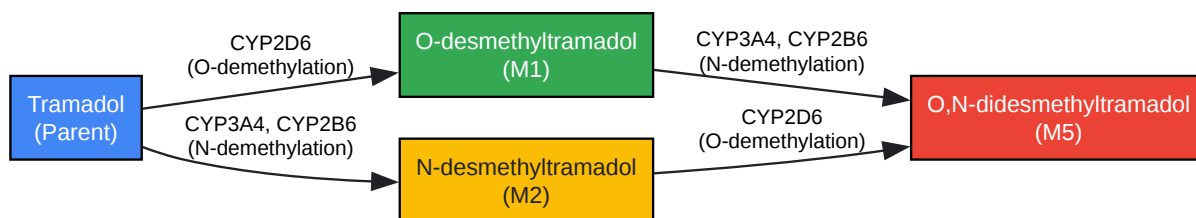
Enzymatic Pathways

- Pathway A (via M1): Tramadol is first O-demethylated by CYP2D6 to form M1.[1] M1 is subsequently N-demethylated by CYP3A4 and CYP2B6 to form M5.[1]

- Pathway B (via M2): Tramadol is first N-demethylated by CYP3A4/2B6 to form M2. M2 is subsequently O-demethylated by CYP2D6 to form M5.

Pathway Visualization

The following diagram illustrates the converging synthesis of M5.



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Figure 1: Convergent metabolic pathways forming **O,N-didesmethyltramadol (M5)**.

Physicochemical Profile

M5 exhibits distinct properties driven by its dual hydrogen-bond donor/acceptor sites (phenol and secondary amine).

Property	Value/Description	Relevance
Molecular Weight	235.32 g/mol	Mass spectrometry target (Precursor ion).
LogP (Octanol/Water)	~1.8 (Estimated)	Significantly lower than Tramadol (2.5) and M1; indicates poor BBB penetration.
pKa (Amine)	~9.4	Protonated at physiological pH.
pKa (Phenol)	~10.0	Ionizable at high pH; relevant for extraction.
H-Bond Donors	3 (Phenol OH, Alcohol OH, Amine NH)	Increases water solubility and renal clearance.
H-Bond Acceptors	3	Facilitates receptor binding interactions.

Analytical Protocol: LC-MS/MS Identification

For researchers, the reliable detection of M5 requires specific mass spectrometric transitions. The following protocol is a validated, self-consistent method for isolating and identifying M5 from biological matrices (plasma/urine).

Sample Preparation (Solid Phase Extraction)

- Principle: Isolate basic/amphoteric compounds while removing protein and phospholipid interferences.
- Step 1: Condition SPE cartridge (e.g., C18 or Mixed-Mode Cation Exchange) with Methanol followed by Water.
- Step 2: Load sample (Plasma/Urine buffered to pH 9 to suppress ionization of the amine and ensure retention or appropriate interaction). Note: For cation exchange, load at acidic pH.
- Step 3: Wash with 5% Methanol/Water to remove polar interferences.

- Step 4: Elute with Methanol containing 2% Formic Acid (for C18) or ammoniated methanol (for cation exchange).
- Step 5: Evaporate to dryness under

and reconstitute in mobile phase.

Chromatographic Conditions

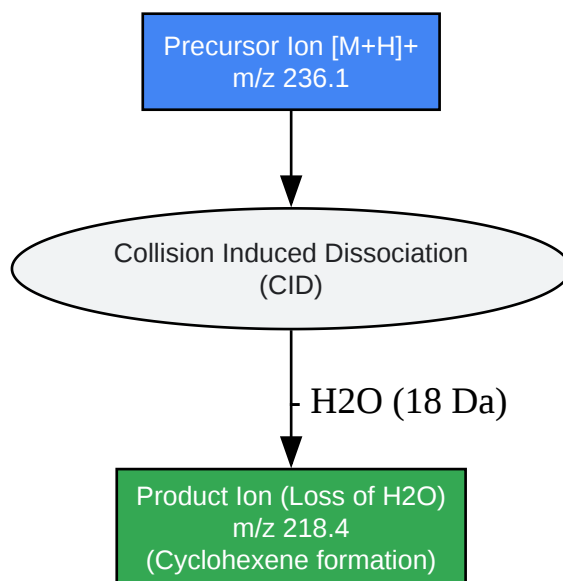
- Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: 5% B to 90% B over 10 minutes. M5, being more polar, will elute earlier than M1 and Tramadol.

Mass Spectrometry (MRM Transitions)

M5 is detected in Positive Electrospray Ionization (ESI+) mode.

- Precursor Ion:
- Primary Product Ion (Quantifier):
 - Mechanism:[5] Neutral loss of water (, -18 Da) from the cyclohexanol moiety. This is a characteristic fragmentation for tramadol metabolites containing the tertiary alcohol.
- Secondary Product Ion (Qualifier):
 - Mechanism:[5] Formation of the methyliminium ion () or similar fragment derived from the secondary amine tail. Note: Tramadol (tertiary amine) yields m/z 58; M5 (secondary amine) yields m/z 44 or related amine fragments.

Fragmentation Logic Diagram



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Figure 2: Primary mass spectrometric fragmentation pathway for M5.

Pharmacological Context

While M5 is structurally an opioid, its functional contribution to analgesia is debated but generally considered minor compared to M1.

- Receptor Affinity: M5 binds to the μ -opioid receptor (MOR) with an affinity approximately 30-fold lower than M1.[6]
- Blood-Brain Barrier (BBB): Due to its increased polarity (two hydroxyl groups, secondary amine), M5 has poor BBB penetrability.[2]
- Clinical Relevance: High levels of M5 relative to M1 may indicate "Ultra-Rapid Metabolizer" status (rapid conversion of M1 to M5 via CYP2B6/3A4) or specific drug-drug interactions inducing CYP3A4.

References

- Gillen, C., et al. (2000).[3] Affinity, potency and efficacy of tramadol and its metabolites at the cloned human μ -opioid receptor. *Naunyn-Schmiedeberg's Archives of Pharmacology*. [3]
[Link](#)

- Subrahmanyam, V., et al. (2001). Identification of Cytochrome P450 Isoforms Responsible for the Metabolism of Tramadol in Human Liver Microsomes. Drug Metabolism and Disposition. [1][4][7][8][9] [Link](#)
- Lintz, W., et al. (1981). Biotransformation of tramadol in man and animal. Arzneimittelforschung. [Link](#)
- Ardakani, Y.H., & Rouini, M.R. (2007). Pharmacokinetics of tramadol and its three main metabolites in healthy male and female volunteers. Biopharmaceutics & Drug Disposition. [Link](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. spandidos-publications.com \[spandidos-publications.com\]](#)
- [3. N,O-Didesmethyltramadol - Wikipedia \[en.wikipedia.org\]](#)
- [4. apamt.org \[apamt.org\]](#)
- [5. EP0786450B1 - Process for the preparation of O-demethyltramadol enantiomers - Google Patents \[patents.google.com\]](#)
- [6. scispace.com \[scispace.com\]](#)
- [7. tandfonline.com \[tandfonline.com\]](#)
- [8. scispace.com \[scispace.com\]](#)
- [9. \[Biotransformation of tramadol in man and animal \(author's transl\)\] - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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